2-Butynoic Acid-d3

Descripción

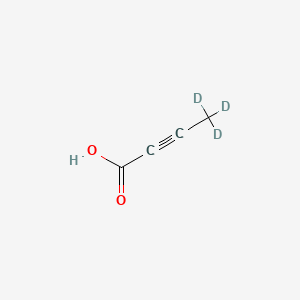

Structure

3D Structure

Propiedades

Fórmula molecular |

C4H4O2 |

|---|---|

Peso molecular |

87.09 g/mol |

Nombre IUPAC |

4,4,4-trideuteriobut-2-ynoic acid |

InChI |

InChI=1S/C4H4O2/c1-2-3-4(5)6/h1H3,(H,5,6)/i1D3 |

Clave InChI |

LUEHNHVFDCZTGL-FIBGUPNXSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C#CC(=O)O |

SMILES canónico |

CC#CC(=O)O |

Origen del producto |

United States |

Advanced Synthetic Methodologies for Deuterium Isotopic Incorporation

Principles of Site-Specific Deuterium (B1214612) Labeling Strategies

Site-specific deuterium labeling involves the introduction of deuterium atoms at predetermined positions within a molecule. This precision is crucial for understanding reaction mechanisms, probing kinetic isotope effects, and enhancing the metabolic stability of pharmaceuticals. The primary strategies for site-specific deuteration rely on a few key principles:

H/D Exchange Reactions: These reactions involve the replacement of a proton with a deuteron (B1233211) from a deuterium source, typically deuterium oxide (D₂O). The exchange is often catalyzed by acids, bases, or transition metals. The regioselectivity of H/D exchange is governed by the acidity of the C-H bond; protons alpha to a carbonyl group are particularly susceptible to exchange due to the stability of the resulting enolate intermediate.

Precursor-Based Synthesis: This approach utilizes starting materials that already contain the desired deuterium atoms. By carefully selecting deuterated precursors, the deuterium label can be carried through a synthetic sequence to the final product, ensuring its specific location.

Catalytic Deuteration: Transition metal catalysts, such as palladium, rhodium, and iridium, can facilitate the addition of deuterium across unsaturated bonds or activate C-H bonds for deuteration. The choice of catalyst and reaction conditions can provide high levels of stereoselectivity and regioselectivity.

These principles form the foundation for the specialized synthetic routes to 2-Butynoic Acid-d3 discussed in the following sections.

Specialized Synthetic Routes to 2-Butynoic Acid-d3

The synthesis of 2-Butynoic Acid-d3 (CH₃C≡CCOOH where the methyl group is CD₃) requires methods that can selectively introduce three deuterium atoms onto the methyl group.

Stereoselective and Regioselective Deuteration Approaches

While stereoselectivity is not a factor for the deuteration of the methyl group, regioselectivity is paramount. Direct deuteration of 2-butynoic acid at the methyl position is challenging due to the lack of acidity of the methyl protons compared to the carboxylic acid proton. Therefore, regioselective approaches primarily focus on building the molecule from a deuterated precursor.

Precursor-Based Synthesis with Deuterated Reagents

A highly effective and regioselective method for the synthesis of 2-Butynoic Acid-d3 involves the use of a deuterated methylating agent to construct the carbon skeleton.

The most direct precursor-based synthesis of 2-Butynoic Acid-d3 utilizes commercially available deuterated methyl iodide (CD₃I). The general synthetic strategy mirrors the established synthesis of non-deuterated 2-butynoic acid (also known as tetrolic acid).

The key steps are:

Formation of a deuterated methylacetylide: Acetylene (B1199291) is deprotonated with a strong base, such as sodium amide (NaNH₂), to form sodium acetylide. This is then reacted with deuterated methyl iodide (CD₃I) to produce methyl-d3-acetylene (propyne-d3).

Carbonation: The resulting methyl-d3-acetylene is deprotonated at the terminal alkyne position with another equivalent of a strong base to form the corresponding sodium salt. This intermediate is then carboxylated by reaction with carbon dioxide (CO₂), followed by acidic workup, to yield 2-Butynoic Acid-d3.

This method provides excellent control over the location of the deuterium atoms, ensuring they are exclusively on the methyl group.

Table 1: Key Reagents in Precursor-Based Synthesis of 2-Butynoic Acid-d3

| Reagent | Role | Isotopic Purity |

|---|---|---|

| Deuterated Methyl Iodide (CD₃I) | Source of the CD₃ group | Commonly available with >99.5 atom % D |

| Acetylene | Carbon backbone precursor | N/A |

| Sodium Amide (NaNH₂) | Strong base for deprotonation | N/A |

While direct proton-exchange on the methyl group of pre-formed 2-butynoic acid is not efficient, deuterated solvents like D₂O can be used in the synthesis of the deuterated precursor. For instance, if the synthesis of methyl-d3-acetylene were to proceed through a route involving intermediates with acidic methyl protons, performing those steps in a deuterated solvent could facilitate H/D exchange. However, the precursor-based synthesis with CD₃I is generally more straightforward and offers higher isotopic enrichment.

Catalytic Deuteration Techniques for Alkyne Moieties

Catalytic methods are widely used for the deuteration of alkynes. However, these methods typically involve the addition of deuterium across the triple bond, leading to deuterated alkenes or alkanes. For the specific synthesis of 2-Butynoic Acid-d3, where the alkyne functionality must be preserved and the methyl group deuterated, direct catalytic deuteration of 2-butynoic acid is not a suitable approach.

Instead, catalytic methods can be employed in the synthesis of the deuterated precursor. For example, if a precursor containing a different functional group that could be converted to a methyl group was used, catalytic deuteration of that functional group could be a viable strategy. However, given the high efficiency and specificity of using CD₃I, such multi-step catalytic approaches would likely be less efficient.

Table 2: Comparison of Synthetic Strategies for 2-Butynoic Acid-d3

| Strategy | Advantages | Disadvantages |

|---|---|---|

| Precursor-Based Synthesis (using CD₃I) | High regioselectivity, high isotopic purity, straightforward reaction sequence. | Relies on the availability and cost of CD₃I. |

| H/D Exchange on Precursors | Can utilize less expensive deuterium sources like D₂O. | May require harsh conditions, can lead to incomplete deuteration, and may affect other parts of the molecule. |

| Catalytic Deuteration of Precursors | Can offer high efficiency for specific transformations. | Often involves multiple steps, and catalyst selection is crucial for selectivity. Not directly applicable to the final molecule without altering the alkyne. |

Heterogeneous Catalysis with Deuterium Gas

Heterogeneous catalysis offers a pathway for deuterium incorporation, typically involving a solid-phase catalyst and a deuterium source. For a molecule like 2-butynoic acid, this method could theoretically be applied to achieve hydrogen-deuterium (H/D) exchange at the methyl position, which is activated by the adjacent alkyne functionality.

In a typical setup, 2-butynoic acid would be exposed to deuterium gas (D₂) in the presence of a transition metal catalyst, such as palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al₂O₃), often at elevated temperatures and pressures. The catalyst facilitates the dissociation of D₂ gas and its exchange with the C-H bonds of the methyl group.

Key Research Findings:

Catalyst Activity: The choice of catalyst is crucial. Palladium-based catalysts are known to be highly effective for H/D exchange reactions. nih.gov

Reaction Conditions: Temperature and pressure are key parameters that influence the rate and extent of deuteration. Optimization is often required to achieve high incorporation without causing unwanted side reactions, such as the reduction of the alkyne bond.

Deuterium Scrambling: One challenge with heterogeneous catalysis can be controlling the specificity of the labeling, as "scrambling" can occur, leading to deuterium incorporation at unintended positions. However, the acidity of the protons on the carbon alpha to the triple bond can favor selective exchange at that site.

Homogeneous Catalysis for Precise Deuterium Placement

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, can offer greater selectivity and milder reaction conditions for deuterium incorporation. Soluble transition metal complexes, such as those of iridium, rhodium, or ruthenium, are often employed. nih.govmarquette.edu These catalysts can be designed with specific ligands to direct the deuteration to a particular site on the molecule.

For the synthesis of 2-Butynoic Acid-d3, a homogeneous catalyst could mediate the H/D exchange between a deuterium source (like heavy water, D₂O, or deuterated solvents) and the methyl group of the acid. researchgate.net The mechanism often involves the oxidative addition of a C-H bond to the metal center, followed by reductive elimination after exchange with a deuterium donor.

Key Research Findings:

Catalyst Design: The ligand environment of the metal catalyst plays a critical role in its activity and selectivity. For instance, specific pincer-ligated ruthenium complexes have shown high activity for the deuteration of terminal alkynes. rsc.org

Deuterium Source: Unlike heterogeneous methods that often rely on D₂ gas, homogeneous catalysis frequently uses more manageable deuterium sources like D₂O or deuterated alcohols, which can be more cost-effective and safer to handle. marquette.edu

Selectivity: Homogeneous catalysts can be highly selective, targeting specific C-H bonds based on their acidity or steric accessibility, thus providing precise deuterium placement with minimal scrambling. proquest.com

Multi-Step Conversions Ensuring High Isotopic Purity and Yield

For achieving high isotopic purity and avoiding unwanted side-products, a multi-step synthetic route starting from a deuterated precursor is often the most reliable strategy. nih.gov This approach builds the final molecule with the deuterium atoms already in place, rather than introducing them in a final step.

A plausible and highly effective multi-step synthesis for 2-Butynoic Acid-d3 would begin with a commercially available, highly enriched deuterated methyl source, such as d3-methyl iodide (CD₃I).

Proposed Synthetic Route:

Formation of d3-Propyne: d3-Methyl iodide is reacted with sodium acetylide (NaC≡CH) in a nucleophilic substitution reaction. This step forms propyne-d3 (CD₃C≡CH), incorporating the trideuteromethyl group.

Metalation of d3-Propyne: The terminal alkyne, propyne-d3, is then deprotonated using a strong base like sodium amide (NaNH₂) or n-butyllithium (n-BuLi) in an inert solvent such as liquid ammonia (B1221849) or tetrahydrofuran. This generates the corresponding sodium or lithium acetylide-d3 (CD₃C≡CNa or CD₃C≡CLi).

Carboxylation: The deuterated acetylide is then reacted with carbon dioxide (CO₂), which acts as an electrophile. This is typically done by bubbling dry CO₂ gas through the reaction mixture or by adding solid CO₂ (dry ice).

Acidic Workup: The final step is an acidic workup (e.g., with aqueous HCl or H₂SO₄) to protonate the resulting carboxylate salt, yielding the final product, 2-Butynoic Acid-d3 (CD₃C≡CCOOH).

This method ensures that the deuterium is located exclusively on the methyl group and that the isotopic enrichment of the final product is very high, corresponding to the enrichment of the initial d3-methyl iodide precursor.

Analytical Validation of Deuterium Content and Isotopic Distribution

Following synthesis, it is essential to verify the successful incorporation of deuterium, confirm its location, and quantify the level of isotopic enrichment.

Quantitative Mass Spectrometry for Isotopic Enrichment Analysis

Mass spectrometry (MS) is a primary tool for determining the isotopic enrichment of a labeled compound. nih.gov The analysis compares the mass spectrum of the deuterated compound to that of its unlabeled analogue. The incorporation of three deuterium atoms in 2-Butynoic Acid-d3 results in an increase in its molecular weight of approximately 3 Daltons compared to the natural 2-butynoic acid.

The isotopic enrichment is calculated by analyzing the relative intensities of the molecular ion peaks in the mass spectrum. For the unlabeled compound, the mass spectrum shows a primary peak for the monoisotopic mass (M) and smaller peaks at M+1, M+2, etc., due to the natural abundance of heavy isotopes like ¹³C and ¹⁷O. In the deuterated sample, the most abundant peak will be shifted to M+3. The percentage of isotopic enrichment can be calculated from the relative intensities of the ion clusters of the labeled and any residual unlabeled material. researchgate.netnih.gov

Table 1: Illustrative Mass Spectrometry Data for 2-Butynoic Acid

| Compound | m/z (Theoretical) | Isotopologue | Relative Intensity (Hypothetical) | Isotopic Enrichment (%) |

|---|---|---|---|---|

| 2-Butynoic Acid (Unlabeled) | 84.02 | M (C₄H₄O₂) | 100% | N/A |

| 85.02 | M+1 | 4.4% | ||

| 86.02 | M+2 | 0.2% | ||

| 2-Butynoic Acid-d3 (Labeled Sample) | 84.02 | M (Unlabeled Impurity) | 2% | >98% |

| 87.04 | M+3 (C₄HD₃O₂) | 100% | ||

| 88.04 | (M+3)+1 | 4.5% |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification

While mass spectrometry confirms that deuterium has been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the exact location of the deuterium atoms within the molecule. magritek.com

In the ¹H NMR spectrum of 2-Butynoic Acid-d3, the characteristic singlet corresponding to the methyl protons (typically around 2.0 ppm) would be absent or significantly reduced in intensity. This absence provides strong evidence that the methyl group has been deuterated. Furthermore, in the ¹³C NMR spectrum, the signal for the methyl carbon would change from a quartet (due to coupling with three protons) to a heptet (due to coupling with three deuterium atoms, which have a spin of 1) and would be significantly broader.

Deuterium NMR (²H or D-NMR) is a powerful technique that directly observes the deuterium nuclei. wikipedia.org It is used to confirm the position of deuteration and can be employed quantitatively to determine the degree of deuterium incorporation at specific sites. wiley.com

A ²H NMR spectrum of 2-Butynoic Acid-d3 would show a single resonance at the chemical shift corresponding to the methyl group position (around 2.0 ppm), confirming that the deuterium is located on this group. rug.nl The integration of this peak, when compared to a known internal standard with a known deuterium concentration, allows for the precise quantification of the isotopic enrichment. nih.gov

Table 2: Representative ²H NMR Data for 2-Butynoic Acid-d3

| Position | Chemical Shift (δ, ppm) (Hypothetical) | Integration (Relative) | Assignment |

|---|---|---|---|

| C4 | 2.01 | 3.00 | -CD₃ |

¹H NMR Signal Attenuation and Coupling Pattern Analysis

The substitution of protons with deuterium atoms has a profound and predictable effect on the ¹H NMR spectrum. Deuterium (²H) has a different gyromagnetic ratio than protium (B1232500) (¹H) and resonates at a much different frequency, making it effectively invisible in a standard ¹H NMR experiment.

In the ¹H NMR spectrum of unlabeled 2-butynoic acid, the methyl protons (CH3) typically exhibit a singlet at approximately 2.0 ppm. The carboxylic acid proton appears as a broad singlet at a much higher chemical shift, generally above 10 ppm.

For 2-butynoic acid-d3, the most significant alteration in the ¹H NMR spectrum is the signal attenuation of the methyl group resonance. Due to the replacement of the three protons with deuterium atoms, the characteristic singlet at ~2.0 ppm will be absent or reduced to a very small residual peak, depending on the isotopic purity of the starting material. The only major signal remaining in the spectrum (excluding solvent peaks) would be the broad singlet corresponding to the carboxylic acid proton (-COOH).

Regarding coupling pattern analysis , in the unlabeled compound, there is no significant spin-spin coupling observed for the methyl protons, as they are too far removed from the carboxylic acid proton to exhibit easily resolvable long-range coupling. Consequently, the primary effect of deuteration in this position is the disappearance of the signal rather than a change in the splitting pattern of other signals. The analysis confirms the successful incorporation of deuterium at the methyl position.

| Compound | Functional Group | Expected Chemical Shift (δ, ppm) | Observed Signal in Spectrum |

|---|---|---|---|

| 2-Butynoic Acid | -CH₃ | ~2.0 | Singlet |

| 2-Butynoic Acid-d3 | -CD₃ | N/A | Signal Attenuated/Absent |

| 2-Butynoic Acid | -COOH | >10 | Broad Singlet |

| 2-Butynoic Acid-d3 | -COOH | >10 | Broad Singlet |

¹³C NMR Spectral Shifts and Multiplicity Changes

The effects of deuterium substitution are also clearly observable in the ¹³C NMR spectrum, influencing both the chemical shifts and the multiplicity of the signals.

¹³C NMR Spectral Shifts: The primary effect of substituting a proton with a deuterium is a small upfield shift (to a lower ppm value) for the carbon atom directly attached to the deuterium. This is known as a one-bond isotope effect (¹ΔC(D)). For 2-butynoic acid-d3, the C4 carbon (the -CD3 group) is expected to shift upfield by approximately 0.5-1.5 ppm compared to the corresponding -CH3 carbon in the unlabeled compound. Smaller, two-bond isotope effects (²ΔC(D)) can also be observed on the adjacent C3 carbon, typically causing a smaller upfield shift of around 0.1 ppm. huji.ac.il The shifts of the C2 and C1 (carboxyl) carbons are generally less affected.

Multiplicity Changes: In a standard proton-decoupled ¹³C NMR spectrum, all carbon signals appear as singlets. However, since deuterium has a nuclear spin (I=1), it couples with the attached ¹³C nucleus. This ¹³C-¹D coupling is not removed by proton decoupling. Consequently, the signal for the deuterated carbon atom is split into a multiplet.

| Carbon Atom | Typical δ in 2-Butynoic Acid (ppm) | Predicted δ in 2-Butynoic Acid-d3 (ppm) | Predicted Multiplicity (due to ¹³C-¹D Coupling) |

|---|---|---|---|

| C1 (-COOH) | ~156 | ~156 | Singlet |

| C2 (-C≡) | ~73 | ~73 | Singlet |

| C3 (≡C-) | ~80 | Slightly < 80 | Singlet |

| C4 (-CD₃) | ~4 | ~2.5 - 3.5 | Septet |

Spectroscopic Applications in Molecular Dynamics and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy as a Mechanistic Probe

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. The introduction of deuterium (B1214612) in 2-butynoic acid-d3 offers unique advantages for specific NMR applications.

Deuterium NMR (²H NMR) in Real-Time Reaction Monitoring

Deuterium (²H) NMR spectroscopy is a versatile tool for monitoring the progress of chemical reactions in real time. rsc.org By selectively labeling the methyl group of 2-butynoic acid, the fate of this specific part of the molecule can be tracked throughout a reaction. The low natural abundance of deuterium ensures that the observed signals originate almost exclusively from the labeled compound, providing a clear window into the reaction kinetics and mechanism without interference from other protons in the system.

Time-resolved ²H NMR experiments can provide kinetic information on a variety of reactions. rsc.org For instance, in a reaction involving the transformation of the acetylenic bond or the carboxylic acid group of 2-butynoic acid-d3, the changes in the chemical shift and signal intensity of the deuterated methyl group can be monitored over time. This data allows for the determination of reaction rates and the identification of transient intermediates that may not be observable using conventional ¹H NMR. The development of ultrafast 2D NMR techniques further enhances the capability of real-time reaction monitoring, even on benchtop spectrometers, allowing for the study of complex reactions with timescales ranging from seconds to hours. researchgate.netrsc.org

Investigation of Isotope-Induced Chemical Shifts in ¹H and ¹³C NMR

The substitution of protons with deuterium in 2-butynoic acid-d3 induces small but measurable changes in the chemical shifts of nearby ¹H and ¹³C nuclei, known as isotope shifts. huji.ac.il These shifts, though subtle, provide valuable structural and bonding information. huji.ac.il Isotope shifts are categorized as primary (the effect on the deuterium nucleus itself) and secondary (the effect on neighboring nuclei). huji.ac.il

In the context of 2-butynoic acid-d3, a secondary isotope effect would be observed on the quaternary carbons of the alkyne and the carbonyl carbon. The magnitude of these shifts is influenced by factors such as the distance from the deuterium label and the nature of the chemical bonds. For example, two-bond isotope shifts are typically around 0.1 ppm, while three-bond effects are smaller and depend on the torsional angle. huji.ac.il The analysis of these isotope-induced shifts in the ¹H and ¹³C NMR spectra of 2-butynoic acid-d3 and its reaction products can help in assigning signals and understanding subtle changes in molecular geometry and electronic structure.

| Isotope Shift Type | Typical Magnitude (ppm) | Application in 2-Butynoic Acid-d3 Analysis |

| One-bond (¹³C on ¹H) | -1.5 to -2.5 ppb | Not directly applicable |

| Two-bond (¹³C on ¹H) | ~-0.7 ppb | Predicting ¹H chemical shifts in isotopomers |

| Two-bond (²H on ¹³C) | ~0.1 ppm | Probing electronic changes at the alkyne and carbonyl carbons |

| Three-bond (²H on ¹³C) | -0.02 to 0.07 ppm | Investigating conformational preferences |

Advanced NMR Pulse Sequences for Characterizing Deuterated Intermediates

Advanced NMR pulse sequences can be employed to selectively observe and characterize deuterated intermediates formed during reactions of 2-butynoic acid-d3. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be adapted to differentiate between CD, CD₂, and CD₃ groups, although for 2-butynoic acid-d3, the focus would be on the CD₃ group.

Furthermore, heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be tailored to correlate the deuterium nuclei with neighboring ¹³C and ¹H nuclei. This provides unambiguous evidence for the connectivity of atoms within transient species, aiding in their structural elucidation. While direct detection of ²H can be challenging due to its lower gyromagnetic ratio and quadrupolar nature, inverse detection methods significantly enhance sensitivity.

Diffusion-Ordered Spectroscopy (DOSY) for Molecular Association Studies

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. emerypharma.comresearchgate.net The diffusion coefficient is related to the size and shape of a molecule. emerypharma.com This method is particularly useful for studying non-covalent interactions and molecular associations, such as the formation of aggregates or complexes involving 2-butynoic acid-d3.

By measuring the diffusion coefficient of 2-butynoic acid-d3 in the presence of other molecules, one can determine if they are associating. If a complex is formed, the deuterated acid will diffuse more slowly, resulting in a smaller diffusion coefficient than when it is free in solution. emerypharma.com The 2D DOSY spectrum displays chemical shifts on one axis and diffusion coefficients on the other, providing a powerful tool for analyzing complex mixtures without the need for physical separation. jhu.edunih.gov

| Parameter | Description | Relevance to 2-Butynoic Acid-d3 Studies |

| Diffusion Coefficient (D) | A measure of the translational motion of a molecule in solution. | Inversely related to molecular size; a decrease in D for 2-butynoic acid-d3 can indicate complex formation. |

| ¹H Chemical Shift | Provides information about the chemical environment of protons. | Changes in chemical shift upon interaction can corroborate association data from DOSY. |

| Viscosity of Solvent | Affects the rate of diffusion. | An important experimental parameter to consider for accurate diffusion measurements. jhu.edu |

Mass Spectrometry (MS) in Pathway and Transformation Investigations

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for identifying and quantifying compounds, as well as for elucidating reaction pathways and molecular transformations. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) for Tracing Elemental Flow

Isotope Ratio Mass Spectrometry (IRMS) is a specialized area of mass spectrometry that measures the relative abundance of isotopes with high precision. thermofisher.comthermofisher.com In studies involving 2-butynoic acid-d3, IRMS can be used to trace the flow of deuterium from the starting material into various products and byproducts of a reaction.

By analyzing the isotopic composition of different components of a reaction mixture, it is possible to determine the extent to which the deuterated methyl group is incorporated into each species. This provides quantitative insights into reaction mechanisms, including the identification of major and minor pathways, and can reveal the occurrence of isotope exchange reactions. IRMS instruments, often coupled with elemental analyzers or gas chromatographs, provide the high sensitivity and precision required for these detailed isotopic analyses. bco-dmo.org

| Analytical Technique | Information Gained | Application to 2-Butynoic Acid-d3 |

| GC-MS | Separation and identification of volatile compounds. | Identifying reaction products containing the deuterated methyl group. |

| LC-MS | Separation and identification of non-volatile compounds. | Analyzing polar products derived from 2-butynoic acid-d3. nih.gov |

| IRMS | Precise measurement of isotope ratios. | Quantifying the distribution of deuterium among reaction products to elucidate pathways. thermofisher.comthermofisher.com |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of Deuterated Species

In the mass spectrum of standard 2-butynoic acid (C₄H₄O₂), the molecular ion [M]⁺• appears at a mass-to-charge ratio (m/z) of 84. nih.govnist.gov Common fragmentation patterns for carboxylic acids include α-cleavage and McLafferty rearrangements. miamioh.edu For 2-butynoic acid, key fragmentations would involve the loss of the hydroxyl radical (•OH, 17 Da) to form an acylium ion at m/z 67, or the loss of the carboxyl group (•COOH, 45 Da) to yield a propargyl cation at m/z 39.

For 2-butynoic acid-d3 (C₄HD₃O₂), the molecular ion would be observed at m/z 87. The deuteration of the methyl group serves as a clear label, allowing for the unambiguous identification of fragments containing this group. The mass shifts of these fragments provide direct evidence for specific fragmentation mechanisms. For instance:

Loss of •OH: The resulting [M-OH]⁺ ion would appear at m/z 70, a +3 shift compared to the m/z 67 fragment in the unlabeled compound, confirming the retention of the CD₃ group.

Loss of •COOH: This fragmentation would result in a [C₃D₃]⁺ fragment at m/z 42, a +3 shift from the m/z 39 peak, indicating the methyl group is part of this fragment.

This labeling strategy is invaluable for distinguishing between potential fragmentation pathways and understanding the intramolecular dynamics preceding and during dissociation.

Table 1: Predicted Mass-to-Charge (m/z) Ratios for Major Fragments of 2-Butynoic Acid and its d3-Analog

| Fragment Ion Formula | Loss | 2-Butynoic Acid (m/z) | 2-Butynoic Acid-d3 (m/z) | Mass Shift (Da) |

|---|---|---|---|---|

| [C₄H₄O₂]⁺• / [C₄HD₃O₂]⁺• | - | 84 | 87 | +3 |

| [C₄H₃O]⁺ / [C₄D₃O]⁺ | •OH | 67 | 70 | +3 |

High-Resolution Mass Spectrometry for Precise Mass Defect Analysis

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of ions with high precision, enabling the calculation of elemental compositions. The "mass defect" arises from the difference between the nominal mass (integer) and the monoisotopic mass of an atom (e.g., ¹H = 1.007825 Da, ¹²C = 12.000000 Da, ¹⁶O = 15.994915 Da, ²H = 2.014102 Da).

While HRMS data for 2-butynoic acid-d3 is not published, its utility can be illustrated. The exact mass of 2-butynoic acid (C₄H₄O₂) is 84.02113 Da. nist.gov For 2-butynoic acid-d3 (C₄HD₃O₂), the predicted exact mass is 87.03991 Da. This significant difference in exact mass and mass defect allows for the clear differentiation of the deuterated compound from its non-deuterated counterpart and from other isobaric interferences in complex mixtures. nih.gov This precision is crucial in metabolic studies or environmental analysis where labeled compounds are used as tracers or internal standards.

Rotational Spectroscopy and Large Amplitude Motions in Deuterated Analogs

Rotational spectroscopy is an exceptionally high-resolution technique that provides precise information on molecular geometry and internal dynamics, such as the rotation of a methyl group. mdpi.com

Elucidation of Molecular Conformations and Isomers

Pulsed supersonic-jet Fourier transform microwave spectroscopy studies have established that 2-butynoic acid possesses a planar Cₛ symmetry for its heavy-atom framework. researchgate.net The substitution of the methyl hydrogens with deuterium to form 2-butynoic acid-d3 is not expected to alter this equilibrium geometry, as isotopic substitution has a negligible effect on the molecular potential energy surface (the Born-Oppenheimer approximation). However, the change in mass significantly alters the moments of inertia, leading to a different rotational spectrum. By analyzing the spectra of multiple isotopologues, a highly accurate molecular structure (rₛ structure) can be determined using Kraitchman's equations. mdpi.com

Characterization of Internal Rotation Barriers (e.g., Methyl Group Torsion) in Deuterated 2-Butynoic Acid

One of the most striking features of 2-butynoic acid is the nearly free internal rotation of its methyl group. researchgate.net Studies have determined the barrier to this rotation (the V₃ potential) to be extraordinarily low, at 1.0090(4) cm⁻¹. researchgate.netmdpi.com This low barrier is attributed to the separation of the methyl group from the rest of the molecule by a C≡C triple bond, which minimizes steric hindrance. uni-hannover.denih.govdocbrown.info

In 2-butynoic acid-d3, the potential barrier (V₃) should remain virtually unchanged as it is an electronic property. However, the dynamics of the internal rotation are significantly affected. The moment of inertia of the CD₃ rotor is approximately double that of the CH₃ rotor. This increase in mass alters the reduced internal rotation constant (F), which is inversely proportional to the moment of inertia of the rotor. This change would be directly observable in the rotational spectrum of the d3-species. While no direct measurement exists for 2-butynoic acid-d3, studies on other molecules like methanol (B129727) have shown that the effective V₃ barrier can exhibit a slight dependence on deuteration due to changes in zero-point vibrational energy and interactions between the internal rotation and other vibrational modes. researchgate.net

Table 2: Experimental Rotational and Internal Rotation Parameters for 2-Butynoic Acid

| Parameter | Value | Unit |

|---|---|---|

| A | 8329.825(1) | MHz |

| B | 1481.5307(4) | MHz |

| C | 1262.1158(4) | MHz |

| V₃ | 1.0090(4) | cm⁻¹ |

Data sourced from Ilyushin et al. (2011). researchgate.net

Analysis of Tunneling Splittings and Quantum Effects

The very low barrier to internal rotation in 2-butynoic acid results in significant quantum tunneling effects, which manifest as large splittings (known as A-E splittings) in the observed rotational transitions. uni-hannover.de Each rotational level is split into a non-degenerate A state and a doubly-degenerate E state. The magnitude of this splitting is highly sensitive to the barrier height and the mass of the rotor.

For 2-butynoic acid-d3, the increased mass of the CD₃ rotor would lead to a substantial reduction in the tunneling splitting compared to the CH₃ species. This is a classic quantum mechanical effect: heavier particles tunnel less readily through a potential barrier. This phenomenon has been observed in numerous systems. For example, high-resolution measurements on the deuterated propiolic acid-formic acid dimer showed a tunneling splitting of 3.48 MHz, a value significantly different from its hydrogenated counterpart, allowing for a precise characterization of the double-well potential. nih.gov Analysis of the A-E splittings in the rotational spectrum of 2-butynoic acid-d3 would therefore provide a sensitive probe of the internal rotation potential and the quantum nature of the methyl group's motion.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy (IR and Raman) probes the quantized vibrational energy levels of a molecule. Spectra for the parent 2-butynoic acid are well-documented. nih.gov Key features include the O-H stretch of the carboxylic acid, the C≡C triple bond stretch, the C=O carbonyl stretch, and various C-H stretching and bending modes of the methyl group. researcher.liferesearchgate.net

Upon deuteration to form 2-butynoic acid-d3, the most profound changes in the vibrational spectrum would occur for the modes involving the motion of the substituted atoms. The frequencies of vibrations are approximately proportional to 1/√µ, where µ is the reduced mass of the vibration. The C-D bond is stronger than a C-H bond in terms of dissociation energy, but its vibrational frequency is lower due to the increased mass of deuterium.

Key expected changes in the spectrum of 2-butynoic acid-d3 include:

C-D Stretching: The symmetric and asymmetric C-D stretching vibrations of the CD₃ group would appear in the 2100-2250 cm⁻¹ range, a significant shift from the C-H stretching region of ~2900-3000 cm⁻¹.

CD₃ Bending: The deformation and rocking modes of the CD₃ group would also shift to lower frequencies compared to the corresponding CH₃ modes (which appear around 1375-1450 cm⁻¹).

These predictable and significant shifts allow for definitive assignment of vibrational modes involving the methyl group. This isotopic labeling is a cornerstone of vibrational analysis, helping to disentangle complex spectra and validate theoretical frequency calculations. uc.pt

Table 3: Comparison of Typical IR/Raman Frequencies for Key Vibrational Modes

| Vibrational Mode | Typical Frequency Range (CH₃) | Predicted Frequency Range (CD₃) |

|---|---|---|

| Asymmetric C-H/C-D Stretch | ~2960 cm⁻¹ | ~2250 cm⁻¹ |

| Symmetric C-H/C-D Stretch | ~2870 cm⁻¹ | ~2100 cm⁻¹ |

| Asymmetric CH₃/CD₃ Deformation | ~1450 cm⁻¹ | ~1050 cm⁻¹ |

Isotopic Shifts in Vibrational Frequencies

The substitution of hydrogen (¹H) with deuterium (²H or D) in the methyl group of 2-butynoic acid induces predictable shifts in its vibrational spectrum. These shifts arise primarily from the change in the reduced mass of the vibrating groups, as the force constants of the chemical bonds remain largely unaffected by isotopic substitution. libretexts.org The vibrational frequency (ν) is proportional to the square root of the force constant (k) divided by the reduced mass (μ), as described by the harmonic oscillator model:

ν ∝ √(k/μ)

Since deuterium is approximately twice as massive as hydrogen, the reduced mass of any vibrational mode involving the methyl protons will increase upon deuteration. This leads to a decrease, or "downshift," in the frequency of these vibrations.

The most significant isotopic shifts in 2-butynoic acid-d3 are expected for the vibrational modes directly involving the methyl group. These include the C-D stretching, bending (scissoring and rocking), and torsional modes.

Expected Isotopic Shifts for Key Vibrational Modes in 2-Butynoic Acid-d3

| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Expected Frequency Range (C-D) (cm⁻¹) | Approximate Isotopic Ratio (νH/νD) |

| Asymmetric C-H/C-D Stretch | 2960 - 2980 | 2200 - 2260 | ~1.35 |

| Symmetric C-H/C-D Stretch | 2870 - 2890 | 2100 - 2140 | ~1.35 |

| Asymmetric C-H/C-D Bend | 1450 - 1470 | 1030 - 1080 | ~1.38 |

| Symmetric C-H/C-D Bend (Umbrella) | 1375 - 1385 | 980 - 1020 | ~1.37 |

| C-H/C-D Rocking Mode | 1000 - 1200 | 750 - 900 | ~1.33 |

Note: The data in this table is illustrative and based on established principles of isotopic substitution. libretexts.org The exact frequencies can vary based on the molecular environment and phase.

These isotopic shifts are invaluable for unequivocally assigning vibrational modes in the spectra of 2-butynoic acid. By comparing the infrared and Raman spectra of the normal (d0) and deuterated (d3) species, peaks that shift to lower wavenumbers can be confidently assigned to vibrations of the methyl group. This technique helps to resolve ambiguities, especially in complex regions of the spectrum where multiple vibrational modes may overlap.

Kinetic Isotope Effects Kie and Reaction Mechanism Determination

Deuterium (B1214612) Labeling in Elucidating Specific Reaction Mechanisms

The substitution of hydrogen with its heavier isotope, deuterium, is a powerful and precise tool in the field of physical organic chemistry for elucidating reaction mechanisms. youtube.com This technique, known as isotopic labeling, allows chemists to track the fate of specific atoms throughout a chemical transformation. When applied to kinetic studies, it can reveal the nature of the rate-determining step and the structure of the transition state, an effect known as the Kinetic Isotope Effect (KIE). libretexts.org The KIE is the ratio of the reaction rate of a compound with the lighter isotope (kH) to the rate of the same reaction with the heavier isotope (kD). A primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. youtube.com A secondary KIE (typically kH/kD is close to 1) arises when the isotopic substitution is at a position not directly involved in bond breaking but where the hybridization or bonding environment changes during the rate-limiting step. ias.ac.in For 2-Butynoic Acid-d3, where the methyl group is deuterated, secondary KIEs are expected in reactions where the electronic environment of the alkyne is altered.

Probing Electrophilic and Nucleophilic Addition Mechanisms

The carbon-carbon triple bond of 2-butynoic acid is susceptible to both electrophilic and nucleophilic attack. Deuterium labeling of the methyl group provides a subtle yet effective probe for investigating the transition states of these addition reactions through secondary kinetic isotope effects.

Electrophilic Addition: In the electrophilic addition to an alkyne, an electrophile adds to one of the sp-hybridized carbons, typically leading to a vinyl cation intermediate. The stability of this cation is crucial for the reaction rate. A deuterated methyl group (–CD3) in 2-butynoic acid can influence the stability of a carbocation at the adjacent C-2 position through hyperconjugation. Hyperconjugation involves the donation of electron density from a C-H (or C-D) sigma bond into an adjacent empty or partially filled p-orbital. libretexts.org Since C-H bonds are slightly weaker and more polarizable than C-D bonds, they are better electron donors for hyperconjugation. ias.ac.in

In a hypothetical electrophilic addition of an acid like DCl to 2-butynoic acid, the rate-determining step could be the formation of a vinyl cation. If a positive charge develops at C-2, the adjacent methyl group would help stabilize it. The use of 2-butynoic acid-d3 would result in a less effective stabilization of this positive charge compared to the non-deuterated compound. This would lead to a small, normal secondary KIE (kH/kD > 1), indicating a change in hybridization from sp towards sp2 at the reaction center, which increases the demand for hyperconjugative stabilization. ias.ac.inwikipedia.org

Nucleophilic Addition: Nucleophilic addition to the triple bond of 2-butynoic acid is facilitated by the electron-withdrawing nature of the carboxylic acid group. The nucleophile attacks the C-3 carbon, leading to a carbanionic intermediate which is then protonated. unacademy.comlibretexts.org The mechanism involves a change in hybridization at the alkyne carbons from sp to sp2. libretexts.org

When probing this mechanism with 2-butynoic acid-d3, a secondary KIE can provide insight into the transition state structure. The rehybridization from sp to sp2 at the C-2 and C-3 carbons alters the electronic demand on the adjacent methyl group. An sp2-hybridized carbon is more electronegative than an sp-hybridized one. This change can influence the strength of the C-H versus C-D bonds in the methyl group. If the transition state has significant sp2 character, an inverse KIE (kH/kD < 1) might be observed due to the change in vibrational frequencies associated with the tightening of bonds as hybridization changes. wikipedia.org

Table 1: Expected Kinetic Isotope Effects (KIE) in Addition Reactions of 2-Butynoic Acid-d3 This table presents hypothetical KIE values to illustrate how deuterium labeling can distinguish between proposed transition states in addition reactions. Actual values are dependent on specific reaction conditions and reactants.

| Reaction Type | Proposed Rate-Determining Step | Position of Charge Development | Expected KIE (kH/kD) | Rationale |

| Electrophilic Addition | Formation of vinyl cation | C-2 (adjacent to methyl group) | > 1 (Normal) | C-H bonds are better hyperconjugative donors than C-D bonds, stabilizing the cationic transition state more effectively. libretexts.orgias.ac.in |

| Nucleophilic Addition | Nucleophilic attack on C-3 | C-2 rehybridizes to sp2 | < 1 (Inverse) | Rehybridization from sp to sp2 changes vibrational frequencies, often leading to an inverse KIE for α-substituents. wikipedia.org |

Investigating Rearrangement Reactions and Migration Pathways

Deuterium labeling is an indispensable tool for tracing the movement of atoms and groups during molecular rearrangements. By replacing a specific hydrogen atom with deuterium, its position in the final product can be determined, providing definitive evidence for or against proposed migration pathways.

One example of such an investigation involves the study of strained cyclic allenes, which can be generated from precursors related to 2-butynoic acid. These allenes can undergo subsequent rearrangements. In a study on the reactivity of a strained 1,2,4-cyclohexatriene (B14280417) derivative, a deuterated analog was synthesized to probe the mechanism of a net 1,5-hydrogen atom migration. nih.gov The experiment demonstrated that the protic solvent was involved in mediating the migration via a protonation/deprotonation sequence, rather than a direct intramolecular shift. When a di-deuterated analog was reacted in a protio-solvent, the deuterium was found specifically at the migrated position in the product, confirming the pathway. nih.gov

Similarly, enzyme-catalyzed rearrangements can be scrutinized using isotopic labeling. For instance, propargylglycolate (2-hydroxy-3-butynoic acid), a derivative of 2-butynoic acid, was shown to undergo an enzyme-catalyzed rearrangement to an allenic-enol intermediate. researchgate.net Using a deuterated substrate in such a study would be crucial to confirm the origin of the hydrogen atoms in the final product and to map the stereochemical course of the rearrangement.

Table 2: Deuterium Labeling to Trace a 1,5-Hydrogen Migration Pathway Based on findings from a study on strained cyclic allene (B1206475) rearrangements, illustrating the power of isotopic labeling. nih.gov

| Reactant | Deuterated Position | Reaction Conditions | Product | Deuterated Position in Product | Mechanistic Insight |

| Deuterated enyne-allene precursor (analog 22-D2) | Vinylic positions | Heating in protic methanol (B129727) (MeOH) | Aromatized silyl (B83357) ether (analog 24-D) | Methylene bridge (position 9) | Confirms a net 1,5-migration pathway mediated by the external proton source (solvent). nih.gov |

Mechanisms of Isomerization Reactions Involving 2-Butynoic Acid

Isomerization reactions, such as the migration of a carbon-carbon triple bond, often proceed through a series of proton abstraction and re-addition steps. Deuterium labeling is essential for distinguishing between different potential mechanisms. For example, the base-catalyzed isomerization of 3-butynoic acid to the more stable conjugated isomer, 2-butynoic acid, is a classic transformation. orgsyn.org This reaction is believed to proceed through an allene intermediate.

A mechanistic study using a deuterated solvent (e.g., NaOD in D2O) or a specifically deuterated substrate could provide clear evidence for this pathway. If the reaction is run in a deuterated solvent, the incorporation of deuterium into the methyl group of the 2-butynoic acid product would be expected. Conversely, starting with deuterated 3-butynoic acid and running the reaction in a protic solvent would show the fate of the original deuterium atoms. The location and extent of deuterium incorporation or loss provide a detailed picture of the deprotonation and protonation events.

More complex isomerizations, such as the long-range "walking" of an alkyne along a carbon chain catalyzed by transition metals like palladium, can also be elucidated. acs.org These reactions are thought to involve a series of hydropalladation and β-hydride elimination steps, potentially involving allene intermediates. By selectively deuterating the starting alkynyl alcohol, researchers can track the movement of the deuterium atom. If the deuterium label is scrambled across multiple positions in the final α,β-unsaturated product, it supports a multi-step migration mechanism. If it ends up in a specific, predictable location, it may suggest a more direct, concerted pathway.

Table 3: Hypothetical Deuterium Labeling Study for Alkyne Isomerization This table illustrates how deuterium labeling could be used to investigate the mechanism of the base-catalyzed isomerization of 3-butynoic acid to 2-butynoic acid.

| Starting Material | Catalyst/Solvent | Plausible Intermediate | Expected Product | Key Observation |

| 3-Butynoic acid | NaOD / D₂O | Allenic carbanion | 2-Butynoic acid | Deuterium incorporation at the C-4 methyl group. |

| 4,4-d₂-3-Butynoic acid | NaOH / H₂O | Allenic carbanion | 2-Butynoic acid | Partial or complete loss of deuterium from the C-4 methyl group. |

Applications in Biochemical and Metabolic Pathway Elucidation

Tracer Studies in In Vitro Enzymatic Reactions

The use of 2-Butynoic Acid-d3 and other deuterated molecules in controlled in vitro settings provides deep insights into the function of individual enzymes.

Probing Enzyme Substrate Specificity and Catalytic Mechanisms

The structural similarity of 2-butynoic acid to natural substrates allows it to act as a probe for the active sites of various enzymes. For instance, studies on thiamin diphosphate-dependent decarboxylases have utilized 2-oxo-3-alkynoic acids to understand substrate specificity. Research on the pyruvate (B1213749) dehydrogenase multienzyme complex (PDHc) demonstrated that the four-carbon 2-oxo-3-butynoic acid is a highly potent inactivator, indicating a high degree of substrate specificity for the enzyme's E1 component. nih.gov The rate of this inactivation is enhanced by the presence of necessary cofactors like thiamin diphosphate (B83284) (ThDP) and magnesium ions, further confirming the interaction occurs at the active site. nih.gov

Similarly, investigations into ferulic acid decarboxylase (Fdc) have employed 2-butynoic acid as an inhibitor to study its catalytic mechanism. Incubation of the enzyme with 2-butynoic acid leads to the formation of a stable covalent adduct with the enzyme's prFMN cofactor. nih.govresearchgate.net This stalls the enzyme at a specific intermediate step, allowing researchers to trap and characterize the adduct, providing a snapshot of the catalytic cycle. nih.gov This type of mechanism-based inactivation is a powerful strategy for identifying the specific amino acid residues involved in catalysis.

Identification of Intermediates in Enzymatic Transformations

Deuterium (B1214612) labeling is instrumental in identifying transient intermediates in enzymatic reactions. The distinct mass of deuterium allows for its detection by mass spectrometry, even when the intermediate is short-lived. In the study of Fdc, ESI-MS analysis confirmed the formation of a prFMN-butynoic adduct, a key intermediate in the reaction pathway. nih.govresearchgate.net The ability to isolate and identify such intermediates provides direct evidence for a proposed reaction mechanism. This approach, where an alkyne-containing molecule like 2-butynoic acid is used, can trap the enzyme in a specific state, preventing the completion of the catalytic cycle and allowing for detailed structural and mechanistic analysis. nih.gov

Determination of Regioselectivity and Stereoselectivity of Enzyme Action

Enzymes are known for their high degree of regioselectivity and stereoselectivity, and deuterated substrates are key to deciphering these specificities. While direct studies on the regioselectivity and stereoselectivity of 2-Butynoic Acid-d3 are not extensively detailed in the provided context, the principles are well-established. For example, in the synthesis of glycosyl donors, the use of 2-butynoic acid as a substrate resulted in a mixture of anomers, highlighting the stereochemical outcome of the reaction. mdpi.com In enzymatic reactions, the precise location and stereochemical orientation of deuterium incorporation into a product molecule can be determined using techniques like NMR and mass spectrometry. This information reveals the specific orientation in which the substrate binds to the enzyme's active site and the stereochemical course of the reaction. Such studies are crucial for understanding how enzymes achieve their remarkable specificity. nih.govmdpi.com

Elucidation of Specific Metabolic Pathways Using Deuterated Tracers

Beyond single-enzyme studies, deuterated tracers like 2-Butynoic Acid-d3 are employed to unravel complex metabolic networks within cells and organisms. nih.govenergy.govnih.gov

Tracking Carbon and Deuterium Flow in Cellular Metabolism

By introducing a deuterated compound into a biological system, researchers can track the path of the deuterium label as the molecule is metabolized. nih.govenergy.govnih.gov This "flux" through a pathway provides a dynamic view of metabolic activity. For example, deuterated glucose is commonly used to trace glucose metabolism, mapping its transformation through glycolysis and the tricarboxylic acid (TCA) cycle. osf.ionih.gov The deuterium atoms from the tracer molecule are incorporated into various downstream metabolites, and their distribution reveals the relative activities of different metabolic routes. This approach, known as metabolic flux analysis, is a cornerstone of systems biology and provides a quantitative understanding of cellular metabolism. nih.govplos.orgnih.gov The use of alkyne-containing tracers, sometimes in combination with isotopic labeling, offers another powerful method to follow the catabolic degradation of molecules like fatty acids and identify distinct intermediates over time. frontiersin.org

Analysis of Metabolite Labeling Patterns via GC-MS and LC-MS

The analysis of metabolites labeled with stable isotopes is predominantly carried out using mass spectrometry (MS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). energy.govnih.gov These highly sensitive techniques can separate complex mixtures of metabolites and determine their mass-to-charge ratio with high precision.

When a deuterated tracer is metabolized, a series of new isotopologues (molecules that differ only in their isotopic composition) are generated. LC-MS/MS is a particularly powerful tool for this analysis, as it can identify and quantify a wide range of deuterated metabolites in tissues. nih.gov For example, a workflow using LC-MS/MS has been developed to trace deuterium from infused deuterated glucose into more than 100 metabolites in various mouse organs, mapping the isotopologues in glycolysis, the TCA cycle, and amino acid pathways. nih.gov The resulting labeling patterns—the distribution and abundance of different isotopologues—provide a detailed fingerprint of metabolic activity. nih.govresearchgate.net This data can be used to construct and validate metabolic models, offering a comprehensive view of how cells utilize different substrates and respond to various stimuli. nih.gov

| Analytical Technique | Application in Deuterated Tracer Studies | Key Findings from Research |

| GC-MS | Separation and detection of volatile deuterated metabolites. | Used to screen for compounds with potential inhibitory activity against viral proteases. mdpi.com |

| LC-MS/MS | Sensitive and precise analysis of a wide range of deuterated metabolites in complex biological samples like tissues and serum. nih.govmdpi.comnih.gov | Developed workflows to trace deuterium from labeled glucose through major metabolic pathways in mouse organs, quantifying over 100 metabolites. nih.gov Enabled the quantification of vitamin D metabolites in human serum using deuterated internal standards. mdpi.comnih.gov |

| ESI-MS | Identification of enzymatic reaction intermediates. | Confirmed the formation of a covalent adduct between 2-butynoic acid and the Fdc enzyme. nih.govresearchgate.net |

| NMR Spectroscopy | Determining the specific location of deuterium atoms within a molecule. | Used to characterize the structure of synthesized deuterated compounds. wikipedia.org |

Isotopic Enrichment Analysis of Endogenous Metabolites

The use of stable isotope-labeled compounds is a cornerstone of metabolic research, allowing for the tracing of metabolic fates of specific molecules and the quantification of endogenous metabolite pools. 2-Butynoic Acid-d3, a deuterated isotopologue of 2-butynoic acid, serves as a valuable tool in this context. When introduced into a biological system, the deuterium-labeled methyl group (CD3) acts as a tracer, enabling researchers to follow its incorporation into various metabolic pathways through mass spectrometry-based techniques.

The core principle of isotopic enrichment analysis is to introduce a known quantity of a heavy-isotope-labeled compound (the "tracer") and measure the ratio of the labeled to the unlabeled (endogenous) form of the metabolite and its downstream products. This allows for the calculation of flux through metabolic pathways and the relative abundance of the metabolite pool.

A powerful method employed in such studies is the Analysis of Relative Isotopologue Abundances (ARIA). nih.gov This technique evaluates the complete isotope patterns of molecules to determine the mixing ratios of stable isotope-labeled and unlabeled compounds. nih.gov For a compound like 2-Butynoic Acid-d3, after it is metabolized, the resulting products will carry the deuterium label. By analyzing the mass spectra of these products, the proportion of molecules derived from the exogenous deuterated precursor can be precisely quantified. For instance, in quantitative proteomics, a similar d3-acrylamide tag system has been validated for measuring the relative proportions of peptides. nih.gov

The application of deuterated tracers extends to enhancing detection in nuclear magnetic resonance (NMR) studies. researchgate.net While not a direct application of 2-Butynoic Acid-d3, the principle of using deuterated groups to achieve higher polarization for in vivo detection is a relevant concept in the field of metabolic analysis. researchgate.net

Table 1: Methodologies for Isotopic Enrichment Analysis

| Methodology | Principle | Application with 2-Butynoic Acid-d3 |

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. The 3-dalton mass shift of the d3-label allows for clear differentiation from the endogenous, unlabeled compound. | Tracing the metabolic conversion of 2-butynoic acid into other metabolites by detecting the d3-label in downstream products. |

| Gas Chromatography-MS (GC-MS) | Separates volatile compounds before MS analysis. Derivatization may be required for non-volatile compounds like carboxylic acids. | Quantifying the enrichment of 2-butynoic acid and its volatile metabolites in biological samples like plasma. nih.gov |

| Liquid Chromatography-MS (LC-MS) | Separates compounds in a liquid phase before MS analysis. Suitable for a wide range of non-volatile and polar metabolites. | Profiling the incorporation of the d3-label into a broad spectrum of cellular metabolites in complex biological matrices. |

| Analysis of Relative Isotopologue Abundances (ARIA) | Deconvolution of mass spectral data to determine the ratio of labeled to unlabeled isotopologues in a sample. nih.gov | Precise quantification of the contribution of exogenous 2-Butynoic Acid-d3 to the total pool of related metabolites. nih.gov |

Role as a Mechanistic Probe for Specific Enzyme Classes

The unique chemical structure of 2-butynoic acid, featuring both a carboxylic acid group and an alkyne functional group, makes it and its derivatives potent tools for investigating enzyme mechanisms. cymitquimica.com The deuterated form, 2-Butynoic Acid-d3, can be used to study kinetic isotope effects, providing deeper insights into reaction mechanisms, although literature on this specific application is sparse. The focus remains on the parent compound and its analogs as inhibitors.

Dehydrogenase and Hydratase Enzymes

Unsaturated carboxylic acids and their analogs are known to interact with various metabolic enzymes, including dehydrogenases. For instance, the isomeric compound, 3-butynoic acid, has been identified as an inhibitor of acyl-CoA dehydrogenase, an important class of enzymes in fatty acid oxidation. medchemexpress.com While direct studies on 2-butynoic acid's effect on specific dehydrogenases are limited, its structural similarity suggests potential interactions.

Dehydrogenase enzymes are critical in cellular metabolism, catalyzing oxidation-reduction reactions. The pyruvate dehydrogenase complex (PDHc), for example, is a central hub in carbohydrate metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle. scribd.com The activity of such complexes is tightly regulated and subject to inhibition by various substrate analogs. scribd.comnih.gov

Other Enzymes Involved in Alkyne or Carboxylic Acid Metabolism

Research has more clearly defined the role of 2-butynoic acid derivatives as mechanistic probes for other enzyme classes, particularly those involved in pyruvate metabolism. A closely related compound, 2-oxo-3-butynoic acid, acts as a potent, mechanism-based inactivator of thiamin diphosphate (ThDP)-dependent decarboxylases. nih.gov

Extensive studies have been conducted on the E. coli pyruvate dehydrogenase multienzyme complex (PDHc), pyruvate oxidase (POX), and pyruvate decarboxylase (PDC). nih.gov 2-Oxo-3-butynoic acid was found to be a more potent inactivator of PDHc than other known inhibitors like fluoropyruvate. nih.gov The inactivation is time- and concentration-dependent, and the enzyme's natural substrate, pyruvate, offers protection against this inactivation, indicating that the inhibitor acts at the active site. nih.govresearchgate.net The E1 component, but not the E2-E3 components, of the PDHc is the specific target of this inactivation. nih.govresearchgate.net

Table 2: Research Findings on the Inhibition of Pyruvate Dehydrogenase Complex (PDHc) by a 2-Butynoic Acid Analog

| Finding | Details | Reference |

| Target Enzyme | Pyruvate Dehydrogenase Multienzyme Complex (PDHc) from E. coli. | nih.gov |

| Inhibitor | 2-Oxo-3-butynoic acid (a derivative of 2-butynoic acid). | nih.gov |

| Type of Inhibition | Irreversible, mechanism-based inactivation. | nih.gov |

| Mechanism | The inactivation kinetics are time- and concentration-dependent. | nih.gov |

| Specificity | The inhibitor targets the E1 (ThDP-dependent) component of the PDHc. | nih.govresearchgate.net |

| Protection | The natural substrate, pyruvate, provides complete protection for the isolated E1 component and partial protection for the full PDHc. | nih.govresearchgate.net |

| Potency | The 4-carbon acid (2-oxo-3-butynoic acid) has a K_i two orders of magnitude stronger than the 5-carbon analog, demonstrating high substrate specificity. | nih.gov |

Ex Vivo and In Vitro Models for Studying Metabolic Reprogramming

Ex vivo and in vitro models are indispensable for dissecting the complexities of metabolic reprogramming in various physiological and pathological states. These systems allow for controlled experiments to assess how cells and tissues alter their metabolic pathways in response to stimuli, including the introduction of metabolic probes like 2-Butynoic Acid-d3.

Ex vivo assays utilize tissues or cells isolated from an organism, which are kept functional in an artificial environment. physiogenex.com These models, such as isolated muscle fibers or adipocytes, are valuable for studying the direct effects of a compound on specific metabolic processes without the confounding variables of systemic metabolism. physiogenex.com For instance, researchers use radio-tracers in ex vivo setups to measure glucose uptake or fatty acid oxidation. physiogenex.com A deuterated tracer like 2-Butynoic Acid-d3 could be used similarly, with detection by mass spectrometry to probe its impact on fat oxidation or its utilization as a carbon source in isolated tissues. medchemexpress.comphysiogenex.com

Common ex vivo metabolic assays include:

Glucose uptake in isolated adipocytes or muscle tissue. physiogenex.com

Lipolysis assessment on isolated adipocytes. physiogenex.com

Fatty acid oxidation measurements in isolated muscle. physiogenex.com

In vitro models, using cultured cell lines, provide a high-throughput platform for screening the effects of compounds on metabolic pathways. By introducing 2-Butynoic Acid-d3 into the culture medium, researchers can trace its uptake and subsequent metabolic fate within the cell, providing insights into how specific cell types process short-chain unsaturated fatty acids and how this might alter their metabolic phenotype. These studies are crucial for understanding metabolic reprogramming in diseases like cancer or diabetes. researchgate.net

Computational and Theoretical Investigations of 2 Butynoic Acid D3 Systems

Quantum Chemical Calculations for Molecular Structure and Dynamics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 2-Butynoic Acid-d3, these calculations can elucidate how the substitution of hydrogen with deuterium (B1214612) in the methyl group affects the molecule's geometry, electron distribution, and vibrational and rotational behavior.

Ab initio and Density Functional Theory (DFT) are the primary methods used to compute the electronic structure of molecules. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are derived directly from quantum mechanical principles without empirical parameters. researchgate.net DFT, a computationally less expensive alternative, approximates the complex many-electron problem by using functionals of the electron density. mdpi.comrsc.org

For deuterated species, the fundamental approximation (the Born-Oppenheimer approximation) remains the same, meaning the potential energy surface is independent of the isotopic composition. However, the difference in mass between hydrogen and deuterium significantly alters the vibrational properties. In studies of related deuterated molecules like methyl acetylene (B1199291) (CD₃CCH) and formic acid (DCOOH, DCOOD), DFT methods such as B3LYP and ab initio methods like CCSD(T) have been successfully used to optimize molecular geometries and calculate force constants. rsc.orgulb.ac.be For 2-butynoic acid, calculations have been performed at levels like MP2/cc-pVQZ and B3LYP-D3(BJ)/Def2-TZVP to study its structure and the very low barrier to internal rotation of the methyl group. researchgate.netmdpi.com Similar calculations on the d3-analog would involve optimizing the geometry and then computing the vibrational frequencies to obtain the zero-point vibrational energy (ZPVE), which is lower for the heavier deuterated species. This difference in ZPVE is the primary source of isotopic effects on reaction rates and equilibria.

One of the key applications of quantum chemical calculations is the prediction of spectroscopic parameters that can be directly compared with experimental data from techniques like microwave and infrared spectroscopy.

Rotational Constants: These constants (A, B, C) are inversely proportional to the moments of inertia of the molecule. Deuteration increases the mass of the methyl group in 2-butynoic acid-d3, leading to larger moments of inertia and, consequently, smaller rotational constants compared to the normal isotopologue. High-resolution spectroscopic studies on deuterated methyl acetylenes (CH₂DCCH, CHD₂CCH, and CD₃CCH) have shown this effect clearly, and the experimental values are often in excellent agreement with those predicted by high-level ab initio or DFT calculations. rsc.orgaanda.orgnih.govjkps.or.kr For instance, the rotational constants for various isotopologues of methyl acetylene have been precisely determined, providing benchmark data for computational methods. nih.gov

Table 1: Comparison of Rotational Constants for Methyl Acetylene Isotopologues.

| Isotopologue | B (MHz) | (B+C)/2 (MHz) | Reference |

|---|---|---|---|

| CH₃CCH | 8545.87 | - | nih.gov |

| CH₃CCD | 7788 | - | nih.gov |

| CH₂DCCH | - | 8091 | nih.gov |

| CHD₂CCH | - | 7661.9442 | nih.gov |

| CD₃CCH | 7273.49 | - | rsc.org |

Vibrational Frequencies: The vibrational frequencies of a molecule are determined by the force constants of its bonds and the masses of the atoms. The C-D bond is as strong as the C-H bond, but due to the larger mass of deuterium, C-D stretching and bending vibrations occur at lower frequencies. DFT calculations are widely used to predict harmonic vibrational frequencies. ulb.ac.be To achieve better agreement with experiment, the results are often scaled or more sophisticated anharmonic calculations (e.g., VPT2) are performed. ulb.ac.be Studies on deuterated formic acid have shown that computed fundamental transition frequencies can match experimental gas-phase measurements with a root mean square deviation of just a few cm⁻¹. ulb.ac.be For 2-butynoic acid-d3, the most significant changes would be predicted for the modes involving the motion of the deuterated methyl group.

Modeling of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org Modeling KIEs provides profound insights into reaction mechanisms, particularly the nature of the transition state. researchgate.net The deuterium KIE (kH/kD) for 2-butynoic acid-d3 would compare the rate of a reaction involving the d3-species to that of the non-deuterated molecule.

Transition State Theory (TST) is the cornerstone for calculating KIEs. escholarship.org According to TST, the KIE arises from the differences in ZPVE between the light and heavy isotopologues at the reactant ground state and the transition state. The KIE can be calculated using the Bigeleisen equation, which relates the rate constant ratio to the partition functions of the reactants and transition states. escholarship.orgacs.org

Computationally, this involves:

Locating the structures of the reactants and the transition state on the potential energy surface using a chosen quantum chemical method (e.g., DFT).

Calculating the harmonic vibrational frequencies for both isotopologues (e.g., H and D) at these geometries.

Using the frequency data to compute the ZPVEs and partition functions, from which the KIE is derived. rsc.orgrsc.org

For a reaction where a C-H bond on the methyl group of 2-butynoic acid is broken in the rate-determining step, a large primary KIE (typically kH/kD ≈ 7 at room temperature) would be expected. unam.mx If the deuterated methyl group is not directly involved in bond breaking but its hybridization or steric environment changes at the transition state, a smaller secondary KIE (kH/kD ≈ 0.8–1.4) would be observed. princeton.edu A recent DFT study on azide-alkyne cycloadditions showed that deuterating the alkyne protons slows the reaction, resulting in a normal KIE, and calculated a significant increase in the activation free energy (G_A) for the deuterated system. rsc.org

To model a KIE, one must first simulate the reaction pathway. This involves mapping the potential energy surface (PES) that connects reactants to products. cardiff.ac.uk Stationary points on the PES—minima corresponding to reactants, products, and intermediates, and first-order saddle points corresponding to transition states—are located using geometry optimization algorithms. cardiff.ac.uk The minimum energy path (MEP) between these points is often calculated using methods like the Intrinsic Reaction Coordinate (IRC).

For 2-butynoic acid-d3, the PES itself is identical to that of the non-deuterated molecule. However, the vibrational energy levels, particularly the ZPVE, are lower at every point along the reaction coordinate for the d3-analog. The magnitude of the KIE is highly sensitive to the difference in ZPVE between the reactant and the transition state (ΔZPVE‡).

Table 2: Example of Calculated Thermodynamic and Kinetic Data for a Catalyzed Azide-Alkyne Cycloaddition (AAC) Reaction with and without Deuteration.

| Reaction | System | ΔG (kcal/mol) | G_A (kcal/mol) | Reference |

|---|---|---|---|---|

| CuAAC | Normal | -75.7 | 17.6 | rsc.org |

| CuAAC | Deuterated | -75.9 | 24.7 | rsc.org |

| AgAAC | Normal | -74.9 | 23.3 | rsc.org |

| AgAAC | Deuterated | -74.8 | 23.5 | rsc.org |

Molecular Dynamics Simulations of Deuterated Analogs in Biological Environments (e.g., enzyme active sites)

Molecular dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing a "computational microscope" to view atomic motions. rsc.org For a deuterated analog like 2-butynoic acid-d3 in a biological environment, MD simulations can reveal how isotopic substitution affects binding affinity, conformation, and dynamics within an enzyme active site.

The simulation protocol typically involves placing the deuterated ligand into the active site of a protein, solvating the system in a water box, and then calculating the forces on all atoms using a molecular mechanics force field. nih.govuoa.gr Newton's equations of motion are integrated over time to generate a trajectory of the system's evolution.

MD simulations can be used to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand over the simulation time, one can assess whether it remains stably bound in the active site. uoa.gr

Analyze Protein-Ligand Interactions: The trajectory can be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the deuterated ligand and enzyme residues. nih.govnih.gov

Probe Conformational Dynamics: MD can reveal the preferred conformation of the ligand in the binding pocket and explore the flexibility of both the ligand and the surrounding protein side chains. rsc.org

While the force field parameters for a deuterated analog are very similar to the standard isotopologue, the mass difference is explicitly included. This can subtly influence the dynamics of the ligand within the binding site. A study on a photodecarboxylase (CvFAP) used MD simulations to understand how mutations improved the catalytic activity and stereoselectivity for the deuteration of various carboxylic acids using D₂O, demonstrating the power of MD to rationalize the outcomes of enzymatic deuteration processes. nih.gov Furthermore, the combination of MD simulations with experimental techniques like hydrogen-deuterium exchange (HDX) mass spectrometry provides a particularly powerful approach for defining inhibitor binding sites and understanding the allosteric effects of ligand binding on protein dynamics. rsc.orgnih.govnih.govacs.org

Correlation of Theoretical Predictions with Experimental Observations

The validation of computational models through the comparison of theoretically predicted data with experimentally measured values is a cornerstone of modern chemical physics. In the study of 2-Butynoic Acid-d3 and its parent isotopologue, 2-butynoic acid, this correlation is crucial for understanding its molecular structure, dynamics, and spectroscopic properties. Research combining high-resolution spectroscopy with quantum chemical calculations has provided deep insights into these systems.

A significant area of investigation for 2-butynoic acid has been its rotational spectrum and the internal rotation of the methyl group. Experimental measurements using pulsed supersonic-jet Fourier transform microwave spectroscopy have been conducted in the frequency range of 6 to 18 GHz. researchgate.net These experiments have successfully characterized the rotational spectra for the ground state and the first torsional state of the molecule. researchgate.net

One of the most striking features revealed by these experimental studies is the exceptionally low barrier to internal rotation of the terminal methyl group. The experimentally determined three-fold barrier (V3) is a mere 1.0090(4) cm⁻¹. researchgate.net This indicates that the methyl group in 2-butynoic acid is in a state of almost free rotation. researchgate.net

These experimental findings have been strongly supported by ab initio calculations, which have shown excellent agreement with the observed rotational spectrum. researchgate.net The congruence between the calculated and experimental results provides a high degree of confidence in the theoretical models used to describe the molecular properties of 2-butynoic acid. researchgate.net

Different levels of theory have been employed to predict the rotational parameters and the barrier to internal rotation. For instance, calculations at the B3LYP-D3(BJ)/Def2-TZVP level of theory and MP2/aug-cc-pVTZ have been used for similar molecules to evaluate their performance against experimental data. mdpi.com While B3LYP methods can sometimes underestimate barrier heights, MP2 calculations often provide results that are in closer agreement with experimental values for related compounds. mdpi.comchemicalbook.com

While specific experimental data for the 2-Butynoic Acid-d3 isotopologue is not as extensively documented in readily available literature, the principles of how isotopic substitution affects molecular properties are well-established. Deuteration of the methyl group would primarily alter the moment of inertia of the molecule, leading to predictable shifts in the rotational constants. Computational models can readily account for this change, and it is expected that the high level of agreement between theory and experiment observed for the parent molecule would extend to its d3 isotopologue.

The study of related deuterated species, such as nitromethane-d3, has demonstrated the power of comparing experimental and theoretical spectra to refine the understanding of molecular structure and dynamics. nih.gov Such comparative studies are fundamental in confirming assignments and validating theoretical approaches.

Below is a data table summarizing the key experimental and theoretical findings for 2-butynoic acid, which serves as a benchmark for the expected correlations in the 2-Butynoic Acid-d3 system.

| Parameter | Experimental Value | Theoretical Approach | Reference |

| Barrier to Internal Rotation (V3) | 1.0090(4) cm⁻¹ | Ab initio calculations | researchgate.net |

| Rotational Spectrum | Measured in 6-18 GHz range | Quantum chemical calculations | researchgate.net |

Emerging Research Directions and Future Perspectives

Integration of 2-Butynoic Acid-d3 in Multi-Isotope Labeling Strategies

The use of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) in labeling studies is a cornerstone of modern analytical and life sciences research. symeres.com Multi-isotope labeling strategies, which involve the incorporation of more than one type of stable isotope into a molecule, offer enhanced capabilities for tracing metabolic pathways, quantifying analytes, and elucidating reaction mechanisms. symeres.com

2-Butynoic acid-d3 can be a valuable component in such strategies. By combining the deuterium label on the methyl group with, for example, ¹³C labeling in the carboxyl group or along the carbon backbone, researchers can create multiply-labeled tracers. These multi-isotopic probes allow for more complex experimental designs and provide richer datasets. For instance, in metabolic flux analysis, the differential tracking of deuterium and carbon-13 from a single precursor molecule can help to unravel intricate metabolic networks and quantify the contributions of different pathways with greater accuracy. unl.pt

The distinct mass shifts produced by both deuterium and other stable isotopes in mass spectrometry enable the simultaneous monitoring of different parts of the molecule as it undergoes transformation. This approach is particularly useful in proteomics and metabolomics for improving the specificity and accuracy of quantitative analyses. symeres.com

Table 1: Potential Multi-Isotope Labeling Schemes with 2-Butynoic Acid-d3

| Labeled Precursor | Isotopic Labels | Potential Application Area |